molecular formula C16H25Cl2N3OSi B14011221 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine

5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B14011221
M. Wt: 374.4 g/mol
InChI Key: SSRNDHPVVWNJPX-UHFFFAOYSA-N
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Description

5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the dichloro groups: Chlorination of the benzimidazole core using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the isopropyl group: Alkylation of the benzimidazole nitrogen with isopropyl halides under basic conditions.

    Incorporation of the trimethylsilyl group: Silylation of the ethoxy group using trimethylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the benzimidazole core or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while substitution reactions can yield a variety of substituted benzimidazole derivatives.

Scientific Research Applications

5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-1H-benzo[d]imidazole: Lacks the isopropyl and trimethylsilyl groups, resulting in different chemical properties and applications.

    N-isopropyl-1H-benzo[d]imidazole:

    1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole: Missing the dichloro and isopropyl groups, affecting its chemical behavior and applications.

Uniqueness

The uniqueness of 5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine lies in its combination of dichloro, isopropyl, and trimethylsilyl groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C16H25Cl2N3OSi

Molecular Weight

374.4 g/mol

IUPAC Name

5,6-dichloro-N-propan-2-yl-1-(2-trimethylsilylethoxymethyl)benzimidazol-2-amine

InChI

InChI=1S/C16H25Cl2N3OSi/c1-11(2)19-16-20-14-8-12(17)13(18)9-15(14)21(16)10-22-6-7-23(3,4)5/h8-9,11H,6-7,10H2,1-5H3,(H,19,20)

InChI Key

SSRNDHPVVWNJPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1COCC[Si](C)(C)C)Cl)Cl

Origin of Product

United States

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